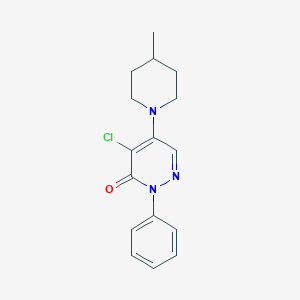
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the family of sulfonamide derivatives and is widely used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is primarily based on its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. By inhibiting the activity of carbonic anhydrase enzymes, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide can also reduce the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of bicarbonate ion production, and the suppression of prostaglandin production. These effects can have significant implications for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is also stable under a wide range of conditions, making it an ideal reagent for various applications. However, one of the limitations of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research. One possible direction is the development of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide-based drugs for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma. Another potential direction is the investigation of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide as a potential anticancer agent, as recent studies have suggested that 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide may exhibit antiproliferative activity against certain cancer cell lines. Additionally, the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in the development of new diagnostic tools and imaging agents is also an area of active research.
Métodos De Síntesis
The synthesis of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is a multistep process that involves the reaction of 5-bromo-2-nitrobenzoic acid with ethyl alcohol and sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with diethylamine and sulfuric acid to produce 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide. The overall synthesis process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Propiedades
Nombre del producto |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO3S |
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
FBWZDHDLIPNSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)





![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)

